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Compound Name: Substance P (2-11)

Cat. No.: B12043348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Substance P (2-11), a major C-terminal

metabolite of the neuropeptide Substance P (SP), and its interaction with various

neurotransmitter systems. By presenting key experimental data, detailed protocols, and

signaling pathways, this document aims to facilitate a deeper understanding of the distinct

pharmacological profile of this truncated peptide compared to its parent molecule, offering

insights for targeted therapeutic development.

Overview: Substance P and its C-Terminal Fragment
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, acting

as a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.

[1] It exerts its diverse effects primarily through the neurokinin-1 receptor (NK1R), a G protein-

coupled receptor (GPCR).[2][3] The biological activity of SP is largely dependent on its C-

terminal sequence, which is essential for receptor binding and activation.[4][5]

Substance P (2-11) is an N-terminally truncated metabolite of SP. While it shares the critical C-

terminal sequence, the absence of the initial arginine residue modifies its interaction with the

NK1R and subsequent signaling cascades. This guide explores the functional consequences of

this structural difference.
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Comparative Receptor Binding and Functional
Potency
The affinity and potency of Substance P and its fragments at the NK1 receptor are crucial

determinants of their biological activity. While comprehensive binding affinity data for SP (2-11)

is not readily available in the literature, functional assays measuring downstream signaling,

such as cyclic AMP (cAMP) accumulation, provide valuable insights into its comparative

potency.

Ligand Assay Type Cell Line Parameter Value Reference

Substance P

(1-11)

cAMP

Accumulation

NK1R-

HEK293
EC50 ~15.8 nM

Substance P

(2-11)

cAMP

Accumulation

NK1R-

HEK293
EC50 ~39.8 nM

Note: EC50 values were calculated from reported -log ED50 values.

The data indicates that Substance P (2-11) is a full agonist at the NK1 receptor but exhibits a

moderately lower potency in stimulating cAMP production compared to the full-length

Substance P. This suggests that while the C-terminus is sufficient for receptor activation, the N-

terminal region contributes to the overall potency of the ligand.

Interaction with Major Neurotransmitter Systems
The neuromodulatory role of Substance P and its fragments extends to significant interactions

with dopaminergic, cholinergic, serotonergic, and amino acid neurotransmitter systems.

Dopaminergic System
C-terminal fragments of Substance P have been shown to modulate dopamine (DA) release,

particularly in the mesolimbic pathway, a key circuit in reward and motivation.

Key Finding: A C-terminal heptapeptide analog of SP was found to increase extracellular

dopamine concentrations in the nucleus accumbens, but not in the neostriatum of freely

moving rats. This suggests a region-specific modulatory role. While direct comparative data
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for SP (2-11) is limited, the activity of other C-terminal fragments points to a preserved, albeit

potentially altered, capacity to influence dopamine transmission.

Peptide Brain Region
Experimental
Model

Effect on
Dopamine
Release

Reference

DiMe-C7 (SP C-

terminal analog)

Nucleus

Accumbens

Rat (in vivo

microdialysis)
Increase

Substance P Striatum
Rat (in vivo

microdialysis)

No significant

alteration

Cholinergic System
Substance P is known to enhance the release of acetylcholine (ACh) in the striatum, an effect

mediated by NK1 receptors. This interaction is implicated in the regulation of motor control and

cognitive functions.

Key Finding: Studies utilizing in vivo microdialysis have demonstrated that local perfusion of

Substance P in the dorsal striatum of rats leads to a significant, dose-dependent increase in

extracellular acetylcholine levels. This effect is blocked by NK1 receptor antagonists. The

ability of C-terminal SP fragments to modulate striatal dopamine outflow is reportedly

mediated through a cholinergic link, suggesting these fragments, likely including SP (2-11),

retain the ability to stimulate acetylcholine release which in turn influences dopaminergic

neurons.

Serotonergic System
Substance P and the serotonin (5-HT) system are closely associated, with co-localization

observed in neurons of the dorsal raphe nucleus. This interaction is relevant for the regulation

of mood and anxiety.

Key Finding: While direct evidence for SP (2-11) is scarce, studies on NK1 receptor

antagonists reveal a significant modulatory influence on the serotonin system. This suggests

that endogenous ligands like SP and its active metabolites are involved in regulating

serotonergic neurotransmission.
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GABAergic and Glutamatergic Systems
Substance P modulates both excitatory (glutamatergic) and inhibitory (GABAergic)

neurotransmission, contributing to the fine-tuning of neuronal circuits.

Glutamate: Substance P has been shown to facilitate glutamatergic responses in striatal

projection neurons, an effect mediated by both NK1 and NK3 receptors. This potentiation of

excitatory signals can have profound effects on synaptic plasticity and neuronal excitability.

GABA: In the central amygdala, Substance P excites GABAergic neurons through NK1

receptor activation. Conversely, in the periaqueductal gray, SP can suppress GABAergic

activity by activating local glutamate circuits. In the ventral tegmental area (VTA), SP has

been shown to inhibit GABA-B receptor-mediated transmission. This highlights the complex,

circuit-dependent nature of SP's interaction with the GABAergic system.

Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling
Activation of the NK1 receptor by Substance P or its active fragments like SP (2-11) primarily

initiates signaling through Gαq and Gαs proteins. This leads to the activation of multiple

downstream effector pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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